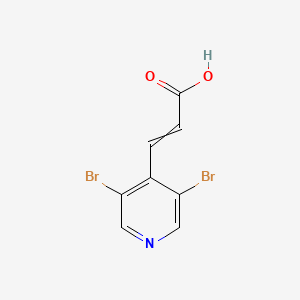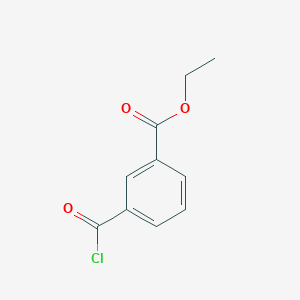![molecular formula C17H11NO2 B14481978 5-Nitro-7H-benzo[C]fluorene CAS No. 64356-26-9](/img/structure/B14481978.png)
5-Nitro-7H-benzo[C]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-7H-benzo[C]fluorene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by the presence of a nitro group attached to the 5th position of the benzo[C]fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-7H-benzo[C]fluorene typically involves the nitration of 7H-benzo[C]fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 7H-benzo[C]fluorene in a suitable solvent, such as acetic acid.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the nitration is complete.
- Quench the reaction by pouring the mixture into ice-cold water.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-7H-benzo[C]fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-7H-benzo[C]fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-7H-benzo[C]fluorene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-7H-benzo[C]fluorene involves its interaction with cellular components. The nitro group can undergo biotransformation to form reactive intermediates that interact with DNA and proteins. These interactions can lead to the formation of DNA adducts, which may result in mutagenic and carcinogenic effects. The compound’s ability to form DNA adducts is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
7H-benzo[C]fluorene: The parent compound without the nitro group.
5-Amino-7H-benzo[C]fluorene: The reduced form of 5-Nitro-7H-benzo[C]fluorene.
5-Bromo-7H-benzo[C]fluorene: A halogenated derivative.
Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its parent compound, 7H-benzo[C]fluorene, the nitro derivative exhibits enhanced reactivity and potential biological activity. The reduced form, 5-Amino-7H-benzo[C]fluorene, has different chemical properties and potential applications. Halogenated derivatives, such as 5-Bromo-7H-benzo[C]fluorene, offer additional reactivity and functionalization options.
Eigenschaften
CAS-Nummer |
64356-26-9 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
5-nitro-7H-benzo[c]fluorene |
InChI |
InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 |
InChI-Schlüssel |
JRYQMALECBFERA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



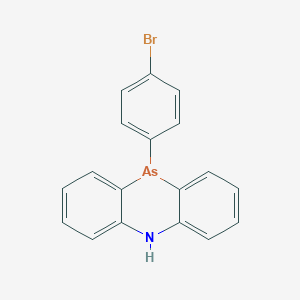

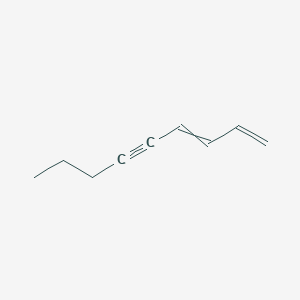
![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
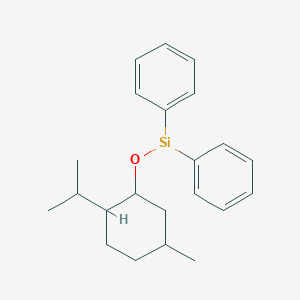
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

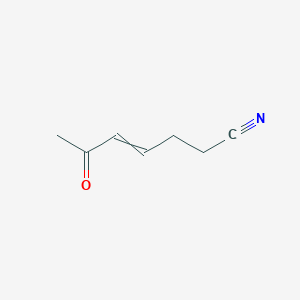
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
